molecular formula C9H8F3NO2 B1308324 Methyl 3-amino-5-(trifluoromethyl)benzoate CAS No. 22235-25-2

Methyl 3-amino-5-(trifluoromethyl)benzoate

Cat. No. B1308324
CAS RN: 22235-25-2
M. Wt: 219.16 g/mol
InChI Key: UOVPHHSFTNRQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-(trifluoromethyl)benzoate is a chemical compound that is part of the benzoate family, characterized by the presence of a trifluoromethyl group and an amino group attached to a benzene ring. This structure is significant in various chemical reactions and can be used as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related trifluoromethyl benzoates has been explored in several studies. For instance, trifluoromethyl benzoate (TFBz) has been developed as a trifluoromethoxylation reagent, which can be prepared from inexpensive starting materials using KF as the fluorine source . Another study describes the Friedel–Crafts acylation of aromatics with methyl benzoate, catalyzed by trifluoromethanesulfonic acid, to yield benzophenone derivatives . These methods highlight the potential pathways that could be adapted for the synthesis of methyl 3-amino-5-(trifluoromethyl)benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-amino-5-(trifluoromethyl)benzoate has been studied using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been elucidated using NMR, IR, and X-ray diffraction techniques . These methods provide insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Methyl 3-amino-5-(trifluoromethyl)benzoate can potentially undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in nucleophilic substitution reactions, while the ester group can be involved in hydrolysis or transesterification reactions. Studies have shown that methyl benzoate derivatives can react with aromatic compounds under superacidic conditions or undergo condensation reactions to form heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-amino-5-(trifluoromethyl)benzoate can be inferred from related compounds. For instance, the presence of the trifluoromethyl group is known to influence the acidity and lipophilicity of the molecule . The amino group can affect the molecule's solubility in water and its ability to form hydrogen bonds. The ester group contributes to the compound's volatility and reactivity towards nucleophiles. The synthesis and characterization of tris-methacrylated benzoate derivatives have provided insights into the mesophases and supramolecular structures that can be formed by such compounds .

Scientific Research Applications

Agrochemical Industry

“Methyl 3-amino-5-(trifluoromethyl)benzoate” and its derivatives, also known as trifluoromethylpyridines (TFMP), are used in the agrochemical industry .

Application

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Methods of Application

Pharmaceutical Industry

TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application

Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Methods of Application

Intermediate for Synthesis of Crop-Protection Products

“Methyl 3-amino-5-(trifluoromethyl)benzoate” is used as a chemical intermediate for the synthesis of several crop-protection products .

Application

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Methods of Application

Various methods of synthesizing 2,3,5-DCTF have been reported . The specific methods of synthesis were not detailed in the source.

Pharmaceutical Ingredient

“Methyl 3-amino-5-(trifluoromethyl)benzoate” is used in the synthesis of pharmaceutical ingredients .

Application

Ubrogepant is a medicament used for acute migraine with or without visual disturbances . It is likely that “Methyl 3-amino-5-(trifluoromethyl)benzoate” is used in the synthesis of this medicament.

Safety And Hazards

“Methyl 3-amino-5-(trifluoromethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection. Avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

methyl 3-amino-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVPHHSFTNRQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398622
Record name methyl 3-amino-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-(trifluoromethyl)benzoate

CAS RN

22235-25-2
Record name methyl 3-amino-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-(trifluoromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tin (II) chloride (60 g) was added to a solution of methyl 3-nitro-5-(trifluoromethyl)benzoate (25 g, 100 mmol) in ethanol (600 ml) and the mixture was heated to 60° C. for 2 hours. The mixture was cooled and concentrated under reduced pressure to approximately one third volume. The mixture was added slowly to saturated aqueous sodium hydrogen carbonate (1000 ml) and the resulting mixture was filtered through celite. The filter cake was washed with ethyl acetate (500 ml). The organic layer was dried (MgSO4) and the solvent was evaporated under reduced pressure to give methyl 3-amino-5-(trifluoromethyl)benzoate as an orange solid (12.4 g), 1H NMR (360 MHz,CDCl3) δ 3.95 (3H, s), 7.08 (1H, br s), 7.51 (1H, s), and 7.66 (1H, s).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 3-nitro-5-(trifluoromethyl)benzoate (9.0 g, 36.1 mmol) in methanol (30 mL) was flushed with nitrogen, and treated with palladium (10% on charcoal, 0.90 g). The flask was flushed with hydrogen and allowed to stir under an atmosphere of hydrogen overnight. The reaction was flushed with nitrogen, filtered through celite, and concentrated. Flash chromatography on silica gel (30% ethyl acetate/hexanes) afforded 6.8 g (86%). 1H-NMR (CDCl3, 500 MHz) δ 7.64 (s, H), 7.49 (s, 1H), 7.05 (s, 1H), 3.91 (s, 3H). Mass spec.: 220.05 (MH)+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of methyl 3-nitro-5-(trifluoromethyl)benzoate (Reference Example 27, 24.6 g, 98.9 mmol) in ethanol (1500 mL) was sparged in a Parr bottle with nitrogen for 10 min. After this time, 10 wt % Pd/C (5.0 g, 5.0 mmol) was added and the reaction mixture was subjected to 40 psi of hydrogen on Parr shaker at room temperature for 1 h. After this time, the reaction mixture was filtered through a pad of celite and concentrated under reduced pressure to provide Methyl 3-amino-5-(trifluoromethyl)benzoate (20.6 g, 95%) as a light purple oil.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-5-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-5-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-5-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-5-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-5-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-5-(trifluoromethyl)benzoate

Citations

For This Compound
5
Citations
RW Sullivan, CG Bigam, PE Erdman… - Journal of medicinal …, 1998 - ACS Publications
Described is the identification of a novel series of compounds that blocks the activation of two key transcription factors, AP-1 and NF-κB. These transcription factors regulate the …
Number of citations: 56 pubs.acs.org
D Kubota, M Ishikawa, M Ishikawa, N Yahata… - Bioorganic & medicinal …, 2006 - Elsevier
To establish the in vivo efficacy of α v β 3 /α IIb β 3 dual antagonists possessing a tricyclic pharmacophore, a corresponding α v β 3 -selective antagonist was required as a control. We …
Number of citations: 22 www.sciencedirect.com
M Zhang, L Liu, B Wang, Y Yang, Y Liu, Z Wang… - ACS …, 2023 - ACS Publications
… well tolerated, including 4-aminobenzotrifluoride (4b), p- or m-nitroaniline (4c, 4j), 2,3,4,5,6-pentafluoroaniline (4e), 3-amino benzonitrile (4i), methyl 3-amino-5-trifluoromethyl benzoate (…
Number of citations: 2 pubs.acs.org
E Therrien, G Larouche, S Manku, M Allan… - Bioorganic & medicinal …, 2009 - Elsevier
We have identified the N 1 -benzyl-N 2 -methylethane-1,2-diamine unit as a substitute for the (S)-alanine benzylamide moiety for the design of co-activator associated arginine …
Number of citations: 58 www.sciencedirect.com
S Rodríguez del Pozo - 2019
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.